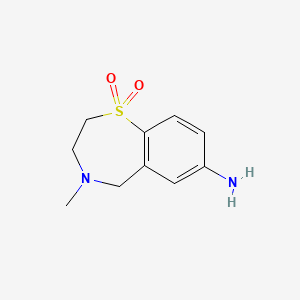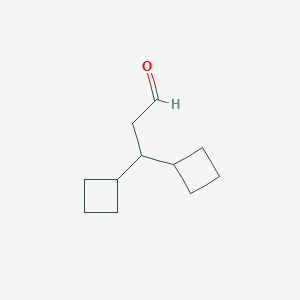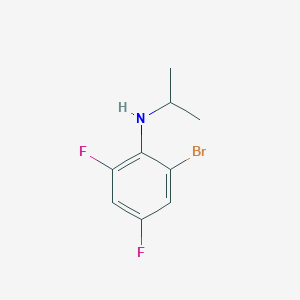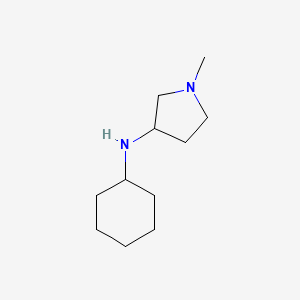
N-cyclohexyl-1-methylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-1-methylpyrrolidin-3-amine is a chemical compound with the molecular formula C11H22N2 It is known for its unique structure, which includes a cyclohexyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-methylpyrrolidin-3-amine typically involves the reaction of cyclohexylamine with 1-methylpyrrolidin-3-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using advanced chemical reactors. The process is designed to ensure consistent quality and efficiency. The raw materials are carefully selected, and the reaction parameters are closely monitored to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substituting agents like alkyl halides. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexyl-1-methylpyrrolidin-3-one, while reduction may produce this compound derivatives.
Scientific Research Applications
N-cyclohexyl-1-methylpyrrolidin-3-amine is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of biological processes and interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-cyclohexyl-1-methylpyrrolidin-3-amine can be compared with other similar compounds, such as:
N-cyclohexyl-1-methylpyrrolidin-2-amine: This compound has a similar structure but differs in the position of the amine group.
N-cyclohexyl-1-methylpyrrolidin-4-amine: This compound also has a similar structure but differs in the position of the amine group.
N-cyclohexyl-1-methylpyrrolidin-3-ol: This compound has a hydroxyl group instead of an amine group.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for various applications in scientific research.
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
N-cyclohexyl-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C11H22N2/c1-13-8-7-11(9-13)12-10-5-3-2-4-6-10/h10-12H,2-9H2,1H3 |
InChI Key |
MVHVOOFLXVEXDH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13260444.png)

![3-{[(2,4,6-Trimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13260451.png)
![2-[(4-Chlorophenoxy)methyl]pyrrolidine](/img/structure/B13260456.png)
![5-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13260462.png)
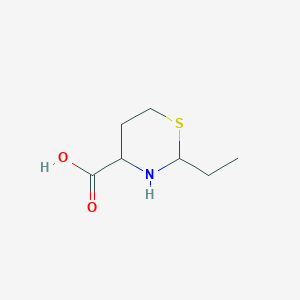
![2-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13260477.png)
![4-[(Pentylamino)methyl]benzonitrile](/img/structure/B13260481.png)
![[2-(Methylamino)ethyl][2-(pyrrolidin-1-YL)ethyl]amine](/img/structure/B13260496.png)

